

addressing conflicting data in **Ervogastat** research literature

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Compound of Interest

Compound Name: *Ervogastat*

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Ervogastat Research Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential conflicting or nuanced data in the **Ervogastat** research literature. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why did **Ervogastat** monotherapy not meet the primary endpoint in the Phase 2 MIRNA trial for MASH?

A: In the Phase 2 MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) trial, **Ervogastat** monotherapy at various doses did not meet the composite primary endpoint of either MASH resolution without worsening of fibrosis or an improvement in fibrosis by at least one stage without worsening of MASH.[1] While all experimental groups, including monotherapy, showed greater effects on MASH resolution alone compared to placebo, the combination therapy with the acetyl-CoA carboxylase (ACC) inhibitor Clesacostat was required to meet the composite primary endpoint.[1] This suggests a potential synergistic effect is needed to achieve a more robust histological improvement in both MASH resolution and fibrosis in the patient population studied.

Q2: What is the clinical significance of the undesirable lipid profile observed with the **Ervogastat** and Clesacostat combination therapy?

A: The combination of **Ervogastat** and Clesacostat was associated with a "likely undesirable fasting lipid and apolipoprotein profile".^{[1][2]} This is a known mechanistic consequence of ACC inhibitors like Clesacostat, which can lead to increased circulating triglycerides.^[1] The co-administration of **Ervogastat**, a diacylglycerol acyltransferase 2 (DGAT2) inhibitor, is intended to mitigate this effect by inhibiting the final step of triglyceride synthesis.^{[1][3]} While the combination therapy showed efficacy in the MIRNA trial, the impact on the lipid profile requires careful monitoring and further investigation in larger and longer-term studies to assess any potential cardiovascular risk.^[2]

Q3: Why was no clinically significant drug-drug interaction (DDI) observed in vivo between **Ervogastat** and Clesacostat despite in vitro predictions?

A: In vitro studies indicated a potential for a drug-drug interaction, as **Ervogastat** is a substrate and potential inducer of the cytochrome P450 3A (CYP3A) enzyme, while Clesacostat is a potential time-dependent inhibitor of CYP3A.^{[4][5][6]} However, a Phase 1 study in healthy adult participants (NCT03534648) found no clinically meaningful pharmacokinetic (PK) drug interaction when **Ervogastat** and Clesacostat were co-administered.^{[4][5][6]} Specifically, the systemic exposures of **Ervogastat** remained unchanged in the presence of Clesacostat, and while there was a slight decrease in Clesacostat exposure when co-administered with **Ervogastat**, it was not considered clinically significant.^{[5][6]} This highlights the importance of in vivo studies to confirm in vitro findings, as the complex interplay of metabolic pathways in a whole organism can sometimes differ from predictions based on isolated enzyme assays.

Troubleshooting Guides

Guide 1: Interpreting Efficacy Results in NASH Clinical Trials

When evaluating the efficacy of **Ervogastat**, it is crucial to consider the specific endpoints of the clinical trial.

- **Primary vs. Secondary Endpoints:** The primary endpoint is the main result that is measured to see if the treatment had an effect. In the MIRNA trial, this was a composite endpoint.^[1] Secondary endpoints provide additional information about the drug's effect.
- **Monotherapy vs. Combination Therapy:** As seen with **Ervogastat**, the efficacy can differ significantly when used alone versus in combination with another agent.^[1] The rationale for

combination therapy, such as targeting multiple pathways in a complex disease like MASH, should be considered.^{[7][8]}

- **Statistical Significance:** Pay close attention to p-values and confidence intervals to determine if the observed effects are statistically significant. For instance, in the MIRNA trial, the improvement in fibrosis by one stage or more was not greater in any experimental group compared with placebo.^[1]

Guide 2: Managing Potential Metabolic Adverse Events in Preclinical Studies

Based on the clinical trial data for **Ervogastat**, researchers conducting preclinical studies should be aware of potential metabolic adverse events.

- **Lipid Profile Monitoring:** Given the observed undesirable lipid profile with the combination therapy, it is advisable to include comprehensive lipid panel assessments in preclinical models.^{[1][2]}
- **Glucose Homeostasis:** The most common adverse event in the MIRNA trial was "inadequate control of diabetes".^[1] Therefore, careful monitoring of glucose levels and insulin sensitivity is recommended in animal models, especially those with a diabetic or pre-diabetic phenotype.

Data Presentation

Table 1: Summary of Key Efficacy Endpoints from the Phase 2 MIRNA Trial

Endpoint	Placebo (n=34)	Ervogastat 150 mg + Clesacostat 5 mg (n=35)	Ervogastat 300 mg + Clesacostat 10 mg (n=30)
Composite Primary Endpoint	38%	66%	63%
MASH Resolution w/o Worsening of Fibrosis	All experimental groups showed greater effects than placebo		
Improvement in Fibrosis \geq 1 Stage w/o Worsening of MASH	Not greater than placebo in any experimental group		

Data sourced from the MIRNA Phase 2 trial results as reported in the literature.[\[2\]](#)

Table 2: Summary of Key Adverse Events from the Phase 2 MIRNA Trial

Adverse Event	Placebo (n=34)	Ervogas tat 25 mg (n=35)	Ervogas tat 75 mg (n=48)	Ervogas tat 150 mg (n=42)	Ervogas tat 300 mg (n=31)	Ervogas tat 150 mg + Clesaco stat 5 mg (n=35)	Ervogas tat 300 mg + Clesaco stat 10 mg (n=30)
Inadequa te control of diabetes	12%	17%	10%	7%	6%	6%	7%
Serious Adverse Events	3%	3%	10%	2%	13%	14%	7%

Data represents the percentage of patients reporting the adverse event. Sourced from the MIRNA Phase 2 trial results.[\[1\]](#)

Table 3: Summary of Pharmacokinetic Drug-Drug Interaction (DDI) Findings

Parameter	In Vitro Prediction	In Vivo Finding (Phase 1 Study)
Ervogastat Metabolism	Primarily metabolized by CYP3A. [4]	No meaningful differences in systemic Ervogastat exposures when administered alone or with Clesacostat. [5] [6]
Ervogastat as an Enzyme Inducer	Potential inducer of CYP3A. [4] [5]	Mean systemic Clesacostat exposures decreased by 12-19% when co-administered with Ervogastat. [5] [6]
Clesacostat as an Enzyme Inhibitor	Potential time-dependent inhibitor of CYP3A. [4] [5]	No clinically meaningful PK drug interaction observed. [4] [5]

Experimental Protocols

Phase 2 MIRNA Trial (NCT04321031)

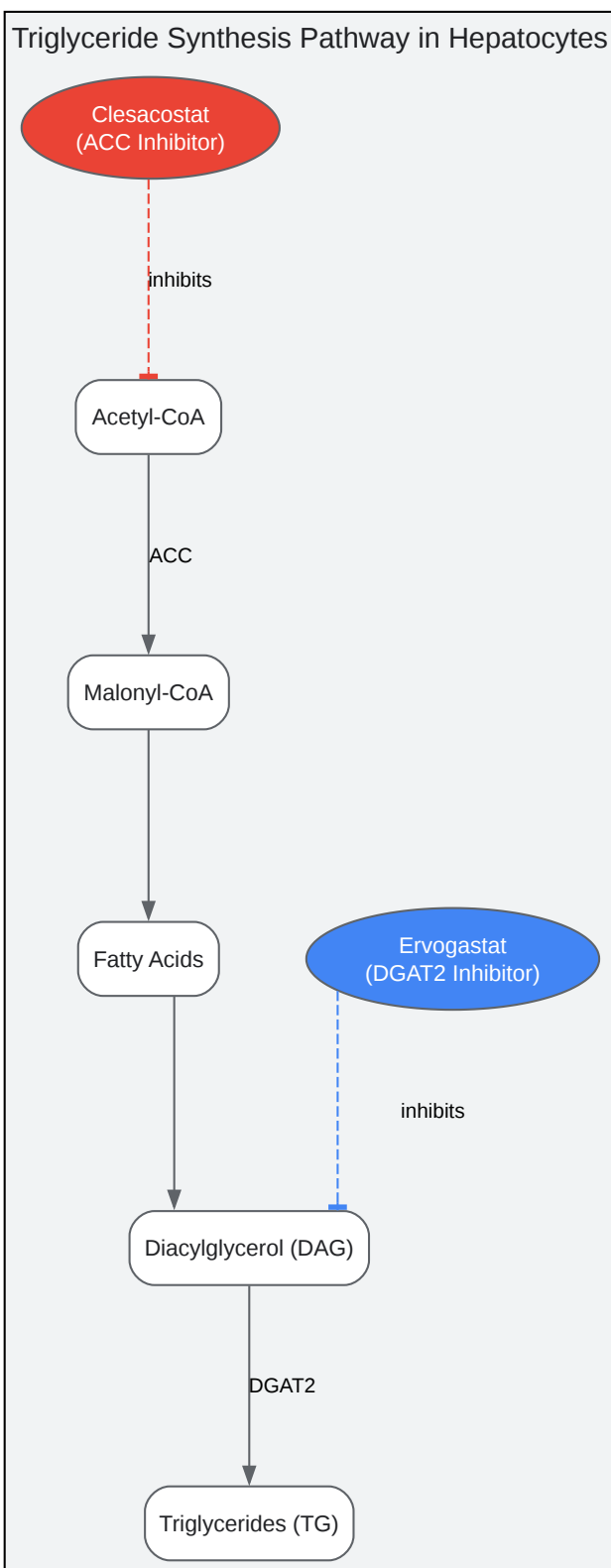
- Objective: To assess the efficacy and safety of **Ervogastat** alone and in combination with Clesacostat in adults with biopsy-confirmed MASH and fibrosis stage 2 or 3.[\[1\]](#)
- Design: A randomized, double-blind, double-dummy, placebo-controlled, multicenter study.[\[1\]](#)
- Population: Adults with biopsy-confirmed MASH and F2-F3 fibrosis.[\[1\]](#)
- Intervention: Patients were randomized to receive various doses of **Ervogastat** monotherapy, **Ervogastat** in combination with Clesacostat, or placebo for 48 weeks.[\[1\]](#)
- Primary Endpoint: A composite endpoint of either MASH resolution without worsening of fibrosis or improvement in fibrosis by at least one stage without worsening of MASH, assessed by liver biopsy at week 48.[\[1\]](#)

- Key Assessments: Liver biopsies at baseline and week 48, safety and tolerability monitoring, and assessment of metabolic parameters.[1][9]

Phase 1 DDI Trial (NCT03534648)

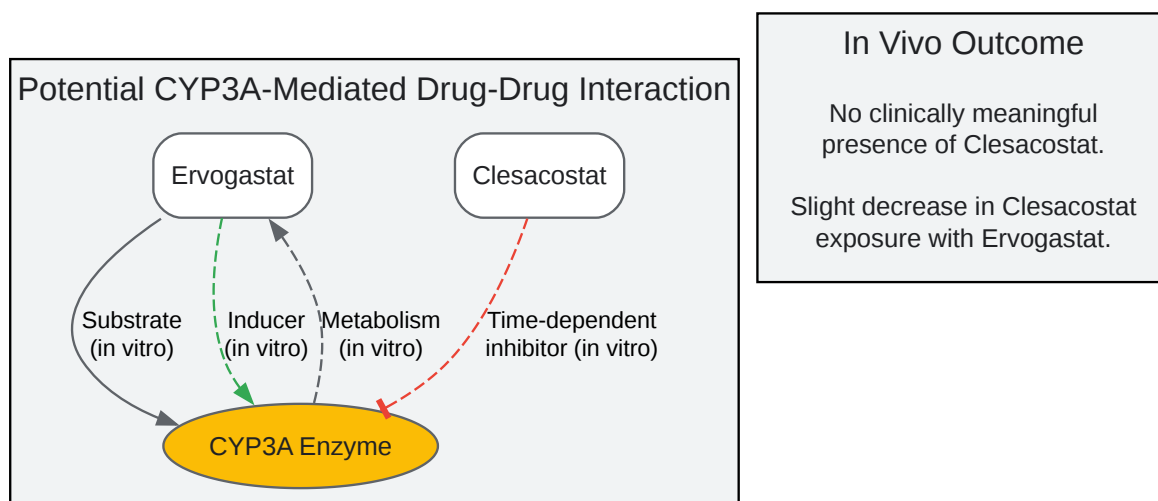
- Objective: To assess the safety and pharmacokinetic drug interactions following co-administration of Clesacostat and **Ervogastat** in healthy participants.[4]
- Design: A Phase 1, non-randomized, open-label, fixed-sequence trial.[5]
- Population: Healthy adult participants.[4]
- Intervention: The study consisted of two cohorts. In Cohort 1, participants received Clesacostat alone followed by co-administration with **Ervogastat**. In Cohort 2, participants received **Ervogastat** alone followed by co-administration with Clesacostat.[5]
- Key Assessments: Pharmacokinetic profiles of both drugs were assessed at steady state when given alone and in combination. Safety and tolerability were monitored throughout the study.[4][5]

Visualizations



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Caption: Mechanism of action of **Ervogastat** and Clesacostat in the triglyceride synthesis pathway.



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Caption: In vitro predictions vs. in vivo findings for the DDI between **Ervogastat** and Clesacostat.

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References

- 1. Efficacy and safety of ervogastat alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medpagetoday.com [medpagetoday.com]
- 3. researchgate.net [researchgate.net]

- 4. Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pfizer.com [pfizer.com]
- 8. Pfizer gets USFDA Fast Track Designation for Ervogastat plus Clesacostat to treat NASH [medicaldialogues.in]
- 9. bmjopen.bmj.com [bmjopen.bmj.com]
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